Cyperaquinone

Description

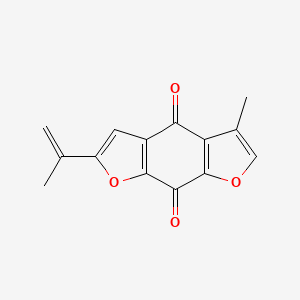

Cyperaquinone (C₁₄H₁₀O₄) is a naturally occurring benzoquinone derivative primarily isolated from plants of the Cyperus genus (Cyperaceae family), such as Cyperus haspan and Cyperus nipponicus . It is characterized by a 1,4-benzoquinone core with specific aliphatic or hydroxyl substituents, which contribute to its biological activities. Cyperaquinone has garnered attention for its insecticidal and antifeedant properties against pests like Helicoverpa armigera and Spodoptera litura .

Properties

CAS No. |

26962-40-3 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

5-methyl-2-prop-1-en-2-ylfuro[3,2-f][1]benzofuran-4,8-dione |

InChI |

InChI=1S/C14H10O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h4-5H,1H2,2-3H3 |

InChI Key |

KFMPVUGBZZOSGH-UHFFFAOYSA-N |

SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C |

Canonical SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C |

Other CAS No. |

26962-40-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyperaquinone belongs to a group of structurally related benzoquinones found in Cyperaceae. Below is a detailed comparison with key analogues:

Structural Comparison

| Compound | Core Structure | Key Substituents/Modifications | Molecular Formula |

|---|---|---|---|

| Cyperaquinone | 1,4-Benzoquinone | Aliphatic chain or hydroxyl groups | C₁₄H₁₀O₄ |

| Hydroxycyperaquinone | 1,4-Benzoquinone | Additional hydroxyl (-OH) group | C₁₄H₁₀O₅ |

| Dihydrocyperaquinone | Partially reduced quinone | One double bond reduced (dihydro form) | C₁₄H₁₂O₄ |

| Tetrahydrocyperaquinone | Fully reduced quinone | All double bonds reduced | C₁₄H₁₄O₄ |

| Scabequinone | 1,4-Benzoquinone | Methyl or acetyl groups | C₁₅H₁₂O₄ |

Structural Insights :

- Reduction of double bonds (e.g., dihydro- and tetrahydro- forms) may stabilize the molecule or alter redox properties, influencing bioactivity .

- Scabequinone’s methyl/acetyl groups could enhance lipophilicity, affecting membrane permeability .

Key Findings :

- Cyperaquinone and scabequinone exhibit overlapping insecticidal roles, likely due to shared quinone moieties that disrupt insect feeding behavior .

- Hydroxycyperaquinone shows specificity against cancer cells, possibly due to hydroxyl-enhanced targeting of proteasomes or DNA .

- Tetrahydrocyperaquinone’s anti-inflammatory activity contrasts with its reduced efficacy in anticancer assays, highlighting structure-activity trade-offs .

Pharmacological Potential and Limitations

- Cyperaquinone: Ideal for biopesticide formulations due to non-toxic antifeedant effects . Limited data on mammalian toxicity.

- Dihydrocyperaquinone: Most promising anticancer candidate but lacks in vivo studies .

- Tetrahydrocyperaquinone: Dual anti-inflammatory and mild anticancer activity makes it a multifunctional candidate .

- Scabequinone: Paradoxically enhances enzyme activity in inflammation models, limiting therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.